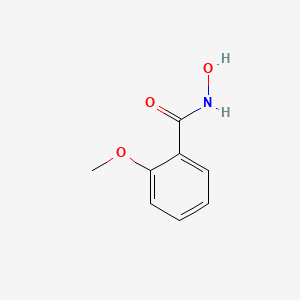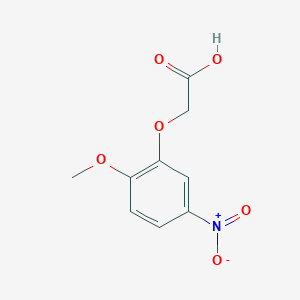![molecular formula C11H13ClO2 B7807581 1-[3-(3-Chloropropoxy)phenyl]ethanone](/img/structure/B7807581.png)
1-[3-(3-Chloropropoxy)phenyl]ethanone
概要
説明
1-[3-(3-Chloropropoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ultrasonic Studies
1-[3-(3-Chloropropoxy)phenyl]ethanone has been used in ultrasonic studies to measure the speed of sound and density in binary mixtures with N-methyl-acetamide. These measurements help understand the binary interactions in such mixtures (Tangeda & Nallani, 2005).
Synthesis of Phenylethanedione
This compound is a precursor in the synthesis of phenylethanediones. For example, the synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione involves Friedel-Crafts acylation, demonstrating the compound's role in complex organic syntheses (Lukáč & Mohapatra, 1992).
Antimicrobial Activity Studies
This compound derivatives have been explored for their antimicrobial properties. The synthesis and testing of these derivatives contribute to pharmaceutical research and drug discovery (Wanjari, 2020).
Molecular Docking Studies
The compound and its derivatives have been studied in molecular docking research, contributing to the understanding of how these molecules interact with biological targets, such as proteins. This research can provide insights into potential therapeutic applications (ShanaParveen et al., 2016).
Development of Novel Ligands
This compound derivatives have been used in the development of novel ligands for catalytic reactions, such as the Suzuki–Miyaura coupling. This research contributes to advancements in green chemistry and efficient synthesis methods (Mondal & Bora, 2014).
特性
IUPAC Name |
1-[3-(3-chloropropoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBOLPUXKAIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B7807499.png)

![N-(2-cyano-4-nitrophenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7807518.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-dichlorophenyl)ethan-1-one](/img/structure/B7807521.png)
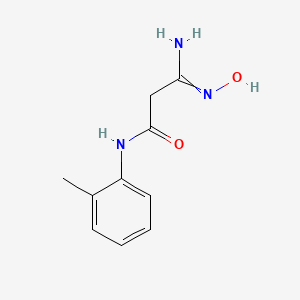
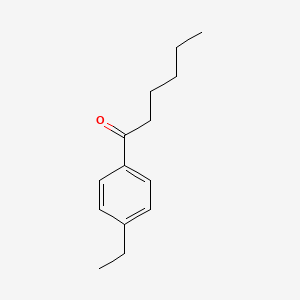
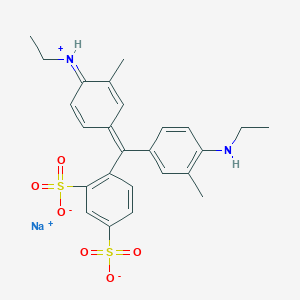
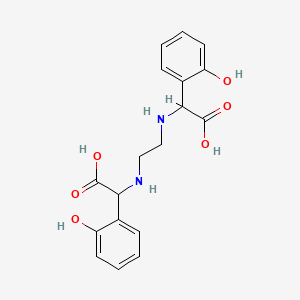


![3-[(2-Methylbenzoyl)amino]benzoic acid](/img/structure/B7807586.png)
![1-[3-(Benzyloxy)phenyl]ethanamine](/img/structure/B7807595.png)
